N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine
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Overview
Description
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine is a complex organic compound with a unique structure that includes a cyclooctyl group and a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the cyclooctyl and 2,5-dimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amination and alkylation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethane: A simpler compound with two phenyl groups attached to an ethane backbone.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains two 4-dimethoxyphenyl groups, similar to the 2,5-dimethoxyphenyl group in the target compound.
1,2-Bis(2,3-dimethylphenyl)ethane: Features two 2,3-dimethylphenyl groups, providing a basis for comparison in terms of steric and electronic effects.
Uniqueness
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine is unique due to its combination of a cyclooctyl group and a 2,5-dimethoxyphenyl group. This structural arrangement imparts specific properties and reactivity that distinguish it from other similar compounds. The presence of the cyclooctyl group, in particular, may influence the compound’s conformational flexibility and interactions with other molecules.
Properties
CAS No. |
627524-72-5 |
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Molecular Formula |
C20H34N2O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H34N2O2/c1-23-19-10-11-20(24-2)17(16-19)12-13-21-14-15-22-18-8-6-4-3-5-7-9-18/h10-11,16,18,21-22H,3-9,12-15H2,1-2H3 |
InChI Key |
YYPJREDMQLJKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNCCNC2CCCCCCC2 |
Origin of Product |
United States |
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